AdBrettPhos
Description
Historical Development and Chemical Classification
The development of this compound is intrinsically linked to the broader evolution of dialkylbiaryl phosphine ligands, which were first introduced by Stephen L. Buchwald in 1998 for applications in palladium-catalyzed coupling reactions. These ligands emerged as a revolutionary solution to the limitations of earlier generation phosphine ligands, which required harsh reaction conditions and exhibited severely limited scope in cross-coupling transformations. Prior to the development of dialkylbiaryl phosphine ligands, first-generation ligands such as tris(o-tolyl)phosphine and second-generation ligands like BINAP necessitated elevated temperatures and were predominantly effective only with aryl bromides and iodides, leaving the more readily available aryl chlorides largely unreactive.
This compound specifically represents an advanced iteration within this ligand family, characterized by its incorporation of bulky adamantyl groups that provide enhanced steric protection and electronic properties. The compound was developed as part of ongoing efforts to create more effective catalytic systems for challenging transformations, particularly those involving ammonia as a nucleophile. The ligand's design principles reflect a sophisticated understanding of the relationship between ligand structure and catalytic performance, incorporating lessons learned from earlier dialkylbiaryl phosphine developments.
The chemical classification of this compound places it within the organophosphorus compounds category, specifically as a tertiary phosphine bearing both aliphatic and aromatic substituents. From a structural perspective, the compound represents a dialkylbiaryl phosphine where the phosphorus center is substituted with two adamantyl groups and one substituted biphenyl moiety. This classification is significant because it distinguishes this compound from simpler phosphine ligands and places it within the family of ligands known for their exceptional performance in transition metal catalysis.
Nomenclature, Structure, and Identification Parameters
The systematic nomenclature of this compound reflects its complex molecular architecture and provides insight into its structural organization. The compound is formally known as bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, which describes the complete substitution pattern around the phosphorus center. Alternative nomenclature includes 2-(Di-1-adamantylphosphino)-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl, which emphasizes the biphenyl backbone structure and the positioning of the phosphino group.
The molecular structure of this compound is defined by the molecular formula C₄₃H₆₁O₂P, corresponding to a molecular weight of 640.9 grams per mole. The compound's structure consists of three primary components: two adamantyl groups bonded to phosphorus, and a highly substituted biphenyl system. The biphenyl portion contains methoxy groups at the 3 and 6 positions of one ring, while the other ring bears isopropyl substituents at the 2', 4', and 6' positions. This substitution pattern creates significant steric bulk around the metal center when the ligand coordinates to palladium, contributing to its unique catalytic properties.
Table 1: Key Identification Parameters of this compound
The three-dimensional structure of this compound exhibits several important features that contribute to its catalytic effectiveness. The adamantyl groups provide substantial steric bulk while maintaining conformational rigidity, creating a well-defined steric environment around the phosphorus center. The biphenyl backbone adopts a twisted conformation due to steric interactions between the substituents on both rings, which influences the electronic properties of the phosphorus donor atom. The methoxy substituents on the phosphine-bearing ring enhance the electron density at phosphorus, making it a more effective donor ligand for electron-poor metal centers.
Spectroscopic identification of this compound relies on several analytical techniques that confirm its structural integrity and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the adamantyl protons, isopropyl groups, and methoxy substituents appearing in distinct regions of the spectrum. The phosphorus-31 nuclear magnetic resonance spectrum shows a single resonance corresponding to the tertiary phosphine center, while carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments within the molecule.
Position within Dialkylbiaryl Phosphine Ligand Family
This compound occupies a distinctive position within the dialkylbiaryl phosphine ligand family, representing one of the most sterically demanding members of this important class of compounds. The dialkylbiaryl phosphine ligands, collectively known as Buchwald ligands, are characterized by their electron-rich nature, substantial steric bulk, and unique structural features that enable exceptional performance in palladium-catalyzed transformations. Within this family, this compound stands out due to its incorporation of adamantyl substituents, which provide unprecedented steric protection while maintaining favorable electronic properties.
The ligand family encompasses numerous members, each designed for specific applications and substrate classes. Common structural features include cyclohexyl, tert-butyl, and adamantyl groups on phosphorus, which serve as bulky, electron-donating substituents. The biphenyl backbone, with the lower ring ortho to the phosphino group, represents a crucial structural element that functions as a hemilabile ligand, contributing to the exceptional reactivity observed in catalytic applications. This compound exemplifies these design principles while pushing the boundaries of steric bulk through its di-adamantyl substitution pattern.
Table 2: Comparative Analysis of Selected Dialkylbiaryl Phosphine Ligands
| Ligand | Phosphorus Substituents | Key Structural Features | Primary Applications |
|---|---|---|---|
| This compound | Bis(adamantyl) | Dimethoxy biphenyl, triisopropyl substitution | Ammonia arylation, challenging heterocycles |
| tBuBrettPhos | Bis(tert-butyl) | Similar biphenyl backbone | General cross-coupling |
| BrettPhos | Cyclohexyl/isopropyl | Moderate steric bulk | Amination reactions |
| RockPhos | Bis(cyclohexyl) | Alternative steric environment | Specialized applications |
The enhanced catalytic activity of dialkylbiaryl phosphine ligands, including this compound, has been attributed to their unique combination of electron-richness, steric bulk, and special structural features. The electron-rich nature of these ligands stabilizes electron-poor palladium intermediates, while the steric bulk influences the selectivity and reactivity of the catalytic system. This compound exemplifies these properties through its adamantyl substituents, which provide maximum steric protection while maintaining strong electron-donating capability.
The air-stability of dialkylbiaryl phosphine ligands, including this compound, represents a significant practical advantage over many other phosphine ligands. This stability facilitates handling and storage under ambient conditions, making these ligands more accessible for routine synthetic applications. The commercial availability of many family members, including this compound, has democratized access to these powerful catalytic tools and enabled their widespread adoption in both academic and industrial settings.
This compound has found particular utility in challenging transformations that were previously difficult or impossible with other ligand systems. The compound has demonstrated exceptional performance in the monoarylation of ammonia, displaying particular aptitude for otherwise difficult five-membered heterocyclic substrates. This capability positions this compound as a specialized tool within the dialkylbiaryl phosphine family, complementing other family members that excel in different substrate classes and reaction types.
The development of corresponding palladacycle precatalysts, such as this compound Palladium Generation 3, has further enhanced the utility of this ligand system. These precatalysts combine the beneficial properties of the this compound ligand with improved stability and ease of use, representing the culmination of extensive research into optimizing both ligand and catalyst design for maximum synthetic utility.
Properties
IUPAC Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H61O2P/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGHOZQCYNKWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H61O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be a phosphine ligand, which suggests that it likely interacts with metal ions in its target molecules.
Mode of Action
As a phosphine ligand, AdBrettPhos can form complexes with metal ions, aiding in metal-catalyzed reactions. The bulky di(1-adamantyl)phosphino fragment in its structure may provide steric hindrance, influencing the geometry and reactivity of the metal center in these complexes.
Result of Action
This compound primarily aids in metal-catalyzed reactions, leading to the formation of bioactive molecules. The exact molecular and cellular effects would depend on the specific reactions it is involved in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of specific metal ions, the pH and temperature of the reaction environment, and the presence of other molecules that can interact with this compound.
Biological Activity
AdBrettPhos, a dialkylbiarylphosphine ligand, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the modulation of B-cell functions and its applications in palladium-catalyzed reactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bulky structure, which enhances its effectiveness as a ligand in catalyzing various reactions involving palladium. The full chemical name is 1,1'-bis(2,4,6-trimethylphenyl)phosphine. Its unique steric and electronic properties allow for improved stabilization of palladium complexes during catalytic processes, leading to high yields and selectivity in synthetic applications .
Inhibition of B-cell Proliferation
Research indicates that this compound may inhibit B-cell proliferation by blocking Bruton’s tyrosine kinase (BTK) activity. This inhibition can be particularly beneficial in treating B-cell malignancies such as leukemia and lymphoma. The modulation of B-cell activity also presents potential therapeutic avenues for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus .
Catalytic Applications Leading to Biologically Active Compounds
This compound serves as a catalyst in the synthesis of various biologically active molecules. The compounds produced through palladium-catalyzed reactions often include drug precursors. For example, it has been used effectively in C–N coupling reactions to generate aniline derivatives, which are vital in pharmaceutical development .
Comparison of Ligands in Catalytic Efficiency
The following table summarizes key features and catalytic efficiencies of various phosphine ligands compared to this compound:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Bulky biaryl phosphine | High steric bulk enhances reactivity |
| BrettPhos | Less steric hindrance | Lower catalytic efficiency |
| RuPhos | Ruthenium-based ligand | Different metal-catalyzed reactions |
| tBuBrettPhos | Tert-butyl substituted version | Different steric properties |
| Diphenylphosphine | Simple diphenyl phosphine | Less bulky; lower catalytic efficiency |
Case Study 1: Selective Monoarylation
A study demonstrated the use of this compound in the selective monoarylation of ammonium triflate with aryl chlorides. The catalyst system allowed for efficient amination even with non-activated substrates, yielding primary anilines within 30 minutes at 80 °C. This protocol showcases the versatility and efficiency of this compound in synthesizing drug-like molecules .
Case Study 2: Fluorination Reactions
Another investigation highlighted the role of this compound in a palladium-catalyzed fluorination process. This method enabled the modification of biologically active compounds with minimal byproduct formation. The study reported that the use of this compound significantly enhanced reaction profiles compared to traditional methods .
Scientific Research Applications
Medicinal Chemistry Applications
AdBrettPhos has shown promising potential in the development of therapeutic agents, particularly in targeting B-cell malignancies and autoimmune diseases.
- B-cell Malignancies : Research indicates that this compound may inhibit B-cell proliferation by blocking Bruton's tyrosine kinase (BTK) activity. This suggests its potential as a therapeutic candidate for conditions like leukemia and lymphoma.
- Autoimmune Diseases : The modulation of B-cell activity through this compound could provide new treatment avenues for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Catalytic Applications
This compound is extensively utilized in palladium-catalyzed reactions due to its ability to enhance reaction efficiency and selectivity.
A. C–N Cross-Coupling Reactions
This compound has been instrumental in C–N cross-coupling reactions, which are crucial for synthesizing anilines and other nitrogen-containing compounds:
- Selective Monoarylation : A recent study demonstrated that a catalyst generated from β-methylnaphthyl palladium bromide and this compound effectively promotes the amination of non-activated aryl chlorides with ammonium triflate, yielding primary anilines within 30 minutes at 80 °C .
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Monoarylation | 80 °C, 30 min | High | |
| Amidation | Various aryl bromides | Up to 83% |
B. C–O Cross-Coupling Reactions
This compound has also been applied in C–O cross-coupling reactions:
- Fluorination of Aryl Triflates : Studies have shown that this compound can facilitate the fluorination of aryl triflates derived from biologically active compounds under mild conditions with minimal byproducts .
Synthesis of Biologically Active Molecules
The compounds synthesized using this compound often include biologically active molecules that serve as precursors for pharmaceuticals and agrochemicals. For instance:
- Aniline Derivatives : The aniline derivatives produced through C–N coupling can be utilized in drug discovery and development .
- Agrochemicals : The versatility of this compound in catalyzing various coupling reactions allows for the synthesis of agrochemical intermediates, enhancing agricultural productivity.
Case Study 1: Palladium-Catalyzed Amidation
In a study focusing on the amidation of multi-heteroatom five-membered heterocycles, the use of this compound resulted in full conversion of starting materials with significant yields (up to 83%) when paired with suitable electrophiles . This highlights its effectiveness in complex synthetic pathways.
Case Study 2: Direct Monoarylation
Another notable application involved the direct synthesis of primary arylamines from aryl iodides and bromides using Cu-catalyzed amination methods facilitated by this compound. This method demonstrated high efficiency and selectivity, underscoring the ligand's utility in synthetic organic chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
AdBrettPhos belongs to the biaryl phosphine ligand family, which includes BrettPhos, tBuBrettPhos, SPhos, and XPhos. Below is a detailed comparison:
Structural and Electronic Properties
Catalytic Performance
Fluorination of Aryl Triflates
This compound-based precatalysts outperform BrettPhos and tBuBrettPhos in fluorination reactions. For example:
- This compound : Enables fluorination of aryl triflates and heteroaryl bromides at 90–130°C with AgF/KF, achieving >80% yield for electron-deficient substrates .
- BrettPhos : Fails with heteroaryl bromides due to insufficient steric protection .
- tBuBrettPhos : Requires higher temperatures and exhibits lower regioselectivity .
Amidation of Five-Membered Heterocycles
This compound uniquely facilitates amidation of imidazoles, pyrazoles, and thiophenes (yields: 60–90%), a feat unattainable with BrettPhos or tBuBrettPhos . DFT studies attribute this to its adamantyl groups, which stabilize the Pd center during oxidative addition .
Peptide Arylation
In the arylation of lysine residues in unprotected peptides:
| Ligand | Yield (%) | |
|---|---|---|
| This compound | 79 | |
| tBuBrettPhos | 94 | |
| BrettPhos | 1 |
While tBuBrettPhos outperforms this compound here, the latter remains superior in reactions requiring extreme steric shielding.
Substrate Scope and Limitations
- This compound : Effective for bulky substrates (e.g., ortho-substituted aryl halides) but struggles with electron-rich aryl halides lacking ortho-substituents (e.g., 4-bromoanisole yields regioisomers) .
- tBuBrettPhos : Better for less hindered substrates but prone to diarylamine formation in amidation .
- XPhos: Limited to simple aryl chlorides/bromides .
Key Research Findings
- Fluorination Efficiency : this compound enables fluorination of aryl triflates at room temperature, whereas BrettPhos requires elevated temperatures (>100°C) .
- Deuteration : this compound Pd G3 precatalyst achieves >90% deuteration of aryl chlorides, surpassing XPhos-based systems .
- Ligand-Specific Byproducts : this compound minimizes palladium black formation compared to BrettPhos, enhancing reaction reproducibility .
Preparation Methods
Synthesis of AdBrettPhos Ligand
A key source from Massachusetts Institute of Technology (MIT) describes the synthesis of this compound as part of a broader study on ligands for Pd-catalyzed C-O and C-N coupling reactions. The synthesis involves:
- Construction of the biaryl backbone.
- Introduction of adamantyl groups to the ligand framework.
- Installation of the phosphine functional group ortho to the methoxy substituent on the aryl ring.
This synthetic route is designed to maximize the ligand's steric bulk and electron-donating ability, which are critical for catalytic efficiency in Pd-catalyzed reactions. The ligand was synthesized and then tested in coupling reactions at low temperatures, demonstrating its practical utility.
Preparation of Pd(0) Complexes with this compound
This compound is often used to prepare stable Pd(0) precatalysts that are active in cross-coupling reactions. The preparation of these complexes is a vital step to ensure catalyst stability and activity. According to research published in the Proceedings of the National Center for Biotechnology Information:
- The Pd(0) species [(1,5-cyclooctadiene)(this compound- Pd)]₂ is prepared by reacting the free ligand this compound with a palladium source such as [(1,5-cyclooctadiene)Pd(CH₂TMS)₂].
- This reaction is typically performed in a nitrogen-filled glovebox to avoid oxidation.
- The ligand and palladium precursor are suspended in pentane and stirred vigorously at room temperature.
- Over 48 hours, a solid precipitates, which is then filtered and washed with pentane to isolate the Pd(0) complex.
- This complex serves as a stable and efficient precatalyst for fluorination and other Pd-catalyzed transformations.
General Procedure for Pd(0) Complex Preparation
| Step | Reagents & Conditions | Observations / Outcome |
|---|---|---|
| 1 | In a nitrogen-filled glovebox, dissolve this compound (0.21 mmol) and [(1,5-cyclooctadiene)Pd(CH₂TMS)₂] (0.21 mmol) in pentane (5 mL) | Suspension formed |
| 2 | Stir vigorously at room temperature for 48 hours | Solid precipitates from solution |
| 3 | Filter the mixture through a sintered glass frit | Solid Pd(0) complex collected |
| 4 | Wash the solid with pentane (10 mL) | Purified Pd(0) complex obtained |
| 5 | Dry under vacuum | Yellow-green solid, ~79% yield |
Characterization: The isolated Pd(0) complex exhibits characteristic IR bands (e.g., 2931, 2850, 1580 cm⁻¹) and is confirmed by solid-state NMR and X-ray crystallography studies.
Key Research Findings on Preparation
- The Pd(0) complex with this compound activates at room temperature under neutral conditions, generating 1,5-cyclooctadiene as the only byproduct, which simplifies purification and leads to cleaner reaction profiles.
- The bulky adamantyl groups in this compound contribute to the formation of dimeric Pd(0) complexes, which differ from monomeric species formed with smaller ligands like BrettPhos.
- The methoxy substituent ortho to the phosphorous atom in this compound plays an important role in regulating selectivity and catalytic efficiency.
Summary Table: Comparison of Ligand Preparation and Pd Complex Formation
| Aspect | This compound Ligand Synthesis | Pd(0) Complex Preparation with this compound |
|---|---|---|
| Starting materials | Biaryl backbone precursors, adamantyl groups | This compound ligand and [(1,5-cyclooctadiene)Pd(CH₂TMS)₂] |
| Reaction environment | Organic synthesis lab, inert atmosphere | Nitrogen-filled glovebox |
| Solvent | Various organic solvents | Pentane |
| Reaction time | Variable (multi-step synthesis) | 48 hours stirring at room temperature |
| Product isolation | Purification by chromatography or crystallization | Filtration and washing with pentane |
| Yield | Not explicitly stated for ligand alone | ~79% yield for Pd(0) complex |
| Characterization | NMR, MS, elemental analysis | IR, solid-state NMR, X-ray crystallography |
Q & A
Q. What is the mechanistic role of AdBrettPhos in palladium-catalyzed C-N coupling reactions?
this compound acts as a sterically bulky, electron-rich phosphine ligand that stabilizes palladium intermediates during catalytic cycles. Its adamantyl groups create steric hindrance, accelerating reductive elimination—the bond-forming step in C-N coupling. The biphenyl backbone enhances electron density at the palladium center, facilitating oxidative addition of aryl halides. Researchers typically confirm this mechanism using kinetic studies, NMR spectroscopy to track intermediate species, and density functional theory (DFT) calculations .
Q. How does the molecular structure of this compound influence its catalytic performance?
The molecular structure (C₄₃H₆₁O₂P) includes two adamantyl groups, a dimethoxy-substituted biphenyl framework, and tri-isopropylphenyl substituents. These features contribute to:
- Steric bulk : Reduces unwanted side reactions (e.g., β-hydride elimination) by shielding the metal center.
- Electron-rich environment : Enhances oxidative addition rates for less reactive substrates like aryl chlorides. Researchers optimize ligand performance by comparing turnover numbers (TONs) and reaction yields with structurally similar ligands (e.g., tBuBrettPhos) under identical conditions .
Q. What analytical techniques are critical for characterizing this compound-ligated palladium complexes?
Key methods include:
- X-ray crystallography : To resolve the ligand’s coordination geometry and bond lengths.
- ³¹P NMR spectroscopy : To monitor phosphorus-metal bonding and ligand exchange dynamics.
- Mass spectrometry : To confirm the molecular weight of complexes (e.g., [(1,5-cyclooctadiene)(this compound·Pd)₂]). These techniques are essential for validating synthetic pathways and understanding catalytic behavior .
Advanced Research Questions
Q. How can researchers address discrepancies in catalytic efficiency when using this compound with heteroaromatic substrates?
Discrepancies often arise from substrate-specific steric or electronic mismatches. To resolve this:
- Substrate scope studies : Systematically vary substituents on heteroarenes (e.g., pyridines vs. thiophenes) and correlate reaction yields with Hammett parameters or steric maps.
- In situ monitoring : Use techniques like IR spectroscopy or reaction calorimetry to detect intermediate deactivation pathways.
- Ligand tuning : Synthesize this compound analogs with adjusted substituent sizes (e.g., cyclohexyl instead of adamantyl) to balance steric and electronic effects .
Q. What experimental strategies mitigate competing diarylation in ammonia monoarylation reactions catalyzed by this compound?
Competing diarylation occurs when ammonia’s nucleophilicity is insufficient to outcompete secondary coupling. Solutions include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance ammonia solubility and reaction homogeneity.
- Stoichiometric control : Use excess ammonia (≥10 equiv.) to favor monoarylation.
- Temperature modulation : Lower temperatures (e.g., 0–25°C) slow down secondary coupling kinetics. Researchers validate these approaches using gas chromatography (GC) or LC-MS to quantify mono-/diarylation product ratios .
Q. How do ligand-to-metal ratios impact the stability and activity of this compound-palladium precatalysts?
Deviations from optimal ratios (e.g., 1:1 Pd:ligand) lead to catalyst decomposition or inactive species. Methodological steps:
- Titration experiments : Vary ligand ratios (0.5–2.0 equiv.) and monitor reaction progress via TLC or UV-vis spectroscopy.
- XAS (X-ray absorption spectroscopy) : Probe palladium coordination environments under catalytic conditions.
- Computational modeling : Predict stable ligand-metal configurations using molecular dynamics simulations. Studies show that a 1:1 ratio maximizes catalytic turnover while minimizing palladium black formation .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing this compound-ligated gold clusters?
Key steps:
- Ligand exchange under inert atmosphere : Prevents oxidation of gold clusters.
- Size-selective precipitation : Isolate clusters of defined core sizes (e.g., Au₁₁ vs. Au₂₅) using solvent mixtures.
- TEM and SAXS : Characterize cluster size distribution and morphology. Reproducibility requires strict control of reaction time, temperature, and ligand concentration .
Q. How can researchers validate the chiral induction capabilities of P-chiral this compound derivatives?
Validation involves:
- Enantioselective catalysis : Test ligands in asymmetric hydrogenation or cross-coupling reactions.
- Chiral HPLC or SFC : Measure enantiomeric excess (ee) of products.
- X-ray crystallography of metal complexes : Confirm ligand-induced chirality at the phosphorus center. Comparative studies with non-chiral analogs are critical to isolate steric vs. electronic contributions .
Data Interpretation and Conflict Resolution
Q. How should researchers interpret conflicting reports on this compound’s efficacy in C-O coupling reactions?
Conflicts often stem from substrate or solvent variations. To reconcile
- Standardize reaction conditions : Use a common substrate (e.g., 4-bromotoluene) and solvent (toluene) across studies.
- Meta-analysis : Compile kinetic data (e.g., kₒbₛ values) from literature to identify trends.
- Mechanistic probes : Introduce radical scavengers or isotopic labeling to test competing pathways. Contradictions in aryl bromide vs. chloride reactivity, for example, may reflect differences in oxidative addition rates .
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound analogs?
Advanced SAR analysis employs:
- Multivariate regression : Correlate ligand substituent parameters (e.g., Tolman’s cone angles, Hammett σ) with catalytic TONs.
- Principal component analysis (PCA) : Reduce dimensionality in datasets linking structural features to activity.
- Machine learning : Train models on high-throughput screening data to predict ligand performance.
These methods help prioritize ligand modifications for targeted applications .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
